Tetrahydrofuran-2-ylmethyl chloroacetate
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Description
Tetrahydrofuran-2-ylmethyl chloroacetate is a useful research compound. Its molecular formula is C7H11ClO3 and its molecular weight is 178.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Organic Reactions
Tetrahydrofuran-2-ylmethyl chloroacetate is an intermediate in various chemical synthesis and organic reactions. It's involved in the reductive and brominative termination of alkenol cyclization in aerobic cobalt-catalyzed reactions, leading to the production of functionalized tetrahydrofurans, which are crucial in synthesizing various organic compounds (Schuch et al., 2009). Additionally, this compound plays a role in the synthesis of 3-(1-chloroalkyl)-2-tetrahydrofuran carboxylic esters through transition metal-catalyzed chlorine transfer radical cyclizations, showing preference for the formation of 2,3-cis-substituted tetrahydrofurans (Udding et al., 1994).
Catalytic Reactions
The compound is used in reactions catalyzed by various metals. For instance, it reacts with RhCl(PPh3)3 in boiling tetrahydrofuran, leading to a product derived from a formal insertion of an allene unit into the C–O bond of the starting chloroacetate, with the concurrent formation of chloroacetic acid (Miyano et al., 1982). This showcases its utility in complex organic transformations involving metal catalysts.
Development of Organic Photoredox Catalytic Systems
This compound is involved in the development of new organic photoredox catalytic systems for the construction of tetrahydrofurans using allylic alcohols and alkenes (Grandjean & Nicewicz, 2013). This method is pivotal in synthesizing biologically active molecules, highlighting the compound's significance in medicinal chemistry and drug development.
Synthesis of N-Substituted Derivatives
The compound is also crucial in synthesizing N-substituted derivatives, serving as a base compound for further chemical modifications. For instance, Tetrahydrofuran-2-ylmethylamine, a related compound, is used to synthesize N-substituted derivatives with potential biological activities (Aziz‐ur‐Rehman et al., 2014).
Delipidation and Water Solubilization in Biological Samples
This compound is used in delipidation and solubilization processes, particularly in handling biological samples like brain proteolipid proteins. This highlights its importance in biochemical research and analysis (Tandler & Fiszer de Plazas, 1975).
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHFVSLNJYZJKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290611 |
Source
|
Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-26-1 |
Source
|
Record name | NSC69950 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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